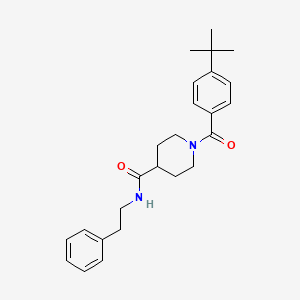
1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide
Overview
Description
1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in cancer growth and survival.
Mechanism of Action
1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide works by inhibiting the activity of several protein kinases that are involved in cancer growth and survival, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TAK). By inhibiting these enzymes, 1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide can block the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects in preclinical models of cancer. These include inhibition of cell proliferation and survival, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels that support tumor growth).
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide for lab experiments is its specificity for the targeted protein kinases, which reduces the risk of off-target effects. However, one of the limitations of 1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide is its relatively short half-life, which may require frequent dosing in certain experimental settings.
Future Directions
There are several potential future directions for research on 1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide. One area of interest is the development of combination therapies that include 1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide and other cancer treatments, such as chemotherapy or immunotherapy. Another area of interest is the exploration of 1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide in other types of cancer, such as breast cancer or lung cancer. Additionally, further studies are needed to determine the optimal dosing and administration schedule for 1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide in clinical trials.
Scientific Research Applications
1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, 1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide has been shown to inhibit the growth and survival of cancer cells, as well as to enhance the effectiveness of other cancer treatments such as chemotherapy.
properties
IUPAC Name |
1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F2N2O2/c1-23(2,3)17-6-4-16(5-7-17)22(29)27-12-10-15(11-13-27)21(28)26-20-9-8-18(24)14-19(20)25/h4-9,14-15H,10-13H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORMJQQBOLTMBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-tert-butylbenzoyl)-N-(2,4-difluorophenyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-chlorophenyl)-2-[(5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]ethanone](/img/structure/B3446445.png)
![4-fluoro-N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B3446450.png)
![6-acetyl-2-(2-naphthyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3446455.png)
![6-acetyl-2-(5-chloro-2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3446462.png)
![1-(4-tert-butylbenzoyl)-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B3446464.png)
![1-{[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}azepane](/img/structure/B3446472.png)
![3-fluoro-N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)benzamide](/img/structure/B3446488.png)
![N-cyclohexyl-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3446491.png)

![1-{[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B3446500.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B3446503.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B3446537.png)
![N-cyclopentyl-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3446540.png)